molecular formula C12H16O3 B13679555 Methyl 3-(4-methoxyphenyl)butanoate CAS No. 6555-29-9

Methyl 3-(4-methoxyphenyl)butanoate

Cat. No.: B13679555
CAS No.: 6555-29-9
M. Wt: 208.25 g/mol
InChI Key: QEMGSNIRBXNNJW-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C12H16O3 and a molecular weight of 208.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxyphenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-methoxyphenyl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group on the aromatic ring influences its reactivity and interactions with other molecules, making it valuable in specific synthetic and industrial applications .

Biological Activity

Methyl 3-(4-methoxyphenyl)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 6555-29-9

The compound features a methoxy group attached to a phenyl ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Hydrophobic Interactions : The methoxyphenyl group enhances hydrophobic interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.
  • Enzyme Modulation : It has been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and can affect the pharmacokinetics of co-administered drugs.
  • Cellular Effects : The compound may influence cellular processes such as gene expression and oxidative stress responses, making it relevant for studies in pharmacology and toxicology.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) through mechanisms involving estrogen receptor inhibition .
  • Anti-inflammatory Properties :
    • The compound has been explored for its potential anti-inflammatory effects, which may be linked to its ability to modulate signaling pathways involved in inflammation.
  • Analgesic Effects :
    • Preliminary studies suggest that this compound may possess analgesic properties, potentially making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on MCF-7 cell line
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicPotential pain relief properties

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The compound showed significant inhibitory activity with an IC50 value comparable to established chemotherapeutic agents like doxorubicin. This suggests potential for further development as an anticancer agent.

Research on Enzyme Interaction

Research has highlighted the interaction of this compound with cytochrome P450 enzymes. This interaction can lead to varying degrees of inhibition or activation based on the specific enzyme context, indicating its relevance in drug-drug interaction studies.

Properties

CAS No.

6555-29-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

QEMGSNIRBXNNJW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)OC

Origin of Product

United States

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